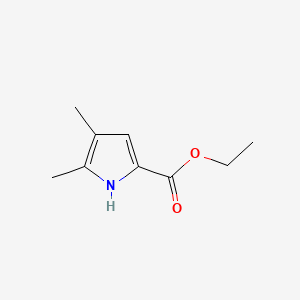

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

説明

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring methyl substituents at positions 4 and 5 of the pyrrole ring and an ethyl ester group at position 2. Pyrrole derivatives are widely studied for their electronic properties, biological activity, and applications in materials science.

特性

IUPAC Name |

ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUXFNQDUIJYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176411 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-45-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Knorr-Type Pyrrole Synthesis

A common approach to synthesize substituted pyrroles involves the Knorr reaction, which condenses β-dicarbonyl compounds with α-amino ketones or equivalents. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized by condensing acetylacetone with ethyl oximinoacetoacetate under acidic or catalytic conditions. This method can be adapted for ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate by selecting appropriate precursors that favor methyl substitution at the 4 and 5 positions of the pyrrole ring.

Condensation of Ethyl Cyanoacetate and Acetylacetone

Another reported method for related pyrrole esters involves the reaction of ethyl cyanoacetate with acetylacetone under catalytic conditions, often using rhodium complexes or other transition metal catalysts to promote cyclization and ring closure. This method yields pyrrole-2-carboxylate derivatives with methyl substitutions, and reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield.

Friedel–Crafts Formylation and Subsequent Alkylation

Advanced synthetic strategies include selective Friedel–Crafts formylation at the 4-position of pyrrole rings followed by regioselective alkylation at the nitrogen atom. For instance, ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives can be prepared by formylation of pyrrole-2-carbaldehyde derivatives, followed by alkylation with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide. This approach allows precise control over substitution patterns and can be adapted to introduce methyl groups at the 4 and 5 positions.

Vilsmeier–Haack Formylation for Functionalization

The Vilsmeier–Haack reaction is used to introduce formyl groups onto pyrrole rings, which can then be transformed into various substituted pyrrole esters. This method involves the reaction of pyrrole derivatives with POCl3 and DMF under controlled temperature conditions. Although primarily used for functionalization, it can be part of a multi-step synthesis toward this compound or its analogs.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The Knorr-type synthesis is a foundational method but may require optimization of acid catalysts and temperature to favor 4,5-dimethyl substitution over other isomers.

Transition metal-catalyzed condensation reactions provide higher yields and selectivity, with rhodium complexes showing efficacy in related pyrrole ester syntheses.

Friedel–Crafts formylation followed by alkylation offers precise control over substitution patterns, critical for obtaining this compound with high regioselectivity and purity.

Reaction solvents such as dimethylformamide and toluene are commonly used, with inert atmosphere conditions (argon or nitrogen) to prevent oxidation or side reactions.

Purification typically involves crystallization or chromatographic techniques, with yields ranging from moderate to high depending on the method and scale.

化学反応の分析

Electrophilic Substitution Reactions

The electron-rich pyrrole ring undergoes selective electrophilic substitution at the 3-position due to steric hindrance from 4,5-dimethyl groups.

Key Observations :

- Chlorination proceeds regioselectively at the 3-position under mild conditions .

- Electrophilic fluorination requires Lewis acid mediation for activation .

Hydrolysis

The ethyl ester undergoes saponification to yield carboxylic acid derivatives:

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| 10 M NaOH, EtOH, 90°C, 3 h | 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid | 76% |

Thionation

Thionoesters form via sulfurization of the carbonyl group:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene, reflux, 4 h | Ethyl 4,5-dimethyl-1H-pyrrole-2-carbothioate | 55% |

Condensation and Cyclization

The methyl groups participate in regioselective condensations:

Reduction

The ester group is reducible to primary alcohol:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C to RT | 2-(Hydroxymethyl)-4,5-dimethyl-1H-pyrrole | 68% |

Oxidation

Methyl groups oxidize to carboxylic acids under strong conditions:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄, H₂O/Acetone | Reflux, 12 h | 2-Carboxy-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid | 45% |

科学的研究の応用

Medicinal Chemistry

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is being explored as a lead compound for drug development due to its structural properties that may enhance biological activity while minimizing toxicity. Its derivatives are under investigation for various therapeutic effects.

Research indicates significant antimicrobial and anticancer properties associated with this compound:

- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, inducing apoptosis through specific signaling pathways. For instance, it has shown promise in inhibiting cell growth in certain cancer cell lines .

Synthetic Chemistry

The compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution. For example:

- Oxidation can yield carboxylic acids.

- Reduction can convert the ester group to an alcohol.

- Substitution can occur at the pyrrole ring's positions with halogens or nitrating agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives to enhance pharmacological profiles. Modifications to the pyrrole ring resulted in compounds with improved solubility and bioactivity against cancer cell lines, demonstrating the versatility of this compound as a scaffold for drug development .

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Lead compound for pharmaceutical development |

| Biological Research | Antimicrobial and anticancer properties |

| Synthetic Chemistry | Intermediate for synthesizing complex heterocycles |

作用機序

The mechanism of action of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

類似化合物との比較

Substituent Position Isomerism

- Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate This positional isomer shifts the methyl groups to positions 3 and 3. Studies show that this compound serves as a precursor to anti-tumor agents like JJ78:1, highlighting the critical role of substituent positioning in biological activity .

Ethyl 2,4-Dimethyl-1H-pyrrole-3-acetate (Compound 11-1)

With methyl groups at positions 2 and 4 and an acetoxy group at position 3, this derivative exhibits distinct electronic properties due to conjugation between the ester and pyrrole ring. The extended conjugation may enhance UV absorption, making it useful in spectroscopic applications .

Functional Group Modifications

Ethyl 4-[3-(2-Chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

The addition of a chloro-phenyl-acryloyl group at position 4 introduces strong electron-withdrawing effects, altering the compound’s electronic landscape. Computational studies (DFT and AIM) reveal intramolecular charge transfer and dimer formation, which stabilize the structure and may enhance antibacterial properties .- Ethyl 4-[(3,5-Dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (PDNBAH) The nitro groups on the benzoyl hydrazone moiety create a highly electron-deficient system, significantly increasing acidity and reactivity. Quantum chemical analyses demonstrate strong hydrogen bonding and π-π interactions, which influence crystallinity and thermal stability .

Extended Conjugation and Heterocyclic Fusion

- Benzimidazole Derivative (Ethyl 4-(5-benzoyl-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate)

Fusion with a benzimidazole ring extends π-conjugation, enhancing planarity and electronic delocalization. Such derivatives are explored for optoelectronic applications and as kinase inhibitors due to improved binding interactions with biomolecules .

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) decrease pyrrole ring electron density, enhancing electrophilic substitution reactivity. Methyl groups act as electron donors, stabilizing the ring but reducing reactivity .

- Biological Activity : Substituent position (e.g., 4,5- vs. 3,5-dimethyl) critically influences bioactivity. For example, JJ78:1’s anti-tumor activity relies on the 3,5-dimethyl configuration .

- Material Properties : Extended conjugation (e.g., benzimidazole derivatives) improves charge transport, relevant for organic semiconductors .

生物活性

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by its pyrrole ring structure, which is known for its ability to participate in various chemical reactions. The compound has the following properties:

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylpyrrole with ethyl chloroformate under basic conditions. This method allows for the introduction of the ethoxycarbonyl group at the 2-position of the pyrrole ring, which is crucial for its biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. For instance, work conducted on similar compounds has shown promising results in inhibiting cancer cell proliferation. Notably, derivatives with structural similarities exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against various carcinoma cell lines such as A-431 and MDA-MB-468 .

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | A-549 | TBD |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | MDA-MB-468 | 0.065 - 9.4 |

Antiviral and Antibacterial Properties

Pyrrole derivatives have also been investigated for their antiviral and antibacterial properties. Research indicates that certain pyrrole compounds exhibit significant activity against viral infections such as herpes simplex virus (HSV) and bacterial strains including Staphylococcus aureus and Escherichia coli . The introduction of specific functional groups in the pyrrole structure has been shown to enhance these activities.

Case Studies

- Antitumor Evaluation : A study synthesized a series of pyrrole derivatives and evaluated their antitumor activity against human carcinoma cell lines. This compound was among those tested, with results indicating a moderate inhibitory effect on cell proliferation .

- Antiviral Activity : In a screening for antiviral agents, several pyrrole derivatives were found to inhibit HSV replication effectively. Compounds structurally related to this compound demonstrated promising results in reducing viral titers in infected cell cultures .

- Antibacterial Efficacy : A recent investigation into pyrrolyl benzamide derivatives revealed that compounds related to this compound exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus . This suggests potential for development into effective antibacterial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。